molecular formula C11H17NO2 B2746008 N-(4-cyclopropyloxan-4-yl)prop-2-enamide CAS No. 2094899-26-8

N-(4-cyclopropyloxan-4-yl)prop-2-enamide

Cat. No.: B2746008
CAS No.: 2094899-26-8
M. Wt: 195.262
InChI Key: YVMXHVNTLQLPIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-cyclopropyloxan-4-yl)prop-2-enamide is an organic compound characterized by the presence of a cyclopropyloxan ring and a prop-2-enamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyclopropyloxan-4-yl)prop-2-enamide can be achieved through several methods. One common approach involves the coupling of 4-cyclopropyloxan-4-ylamine with prop-2-enoyl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-cyclopropyloxan-4-yl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amides.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, where nucleophiles such as amines or thiols replace the existing substituent.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

N-(4-cyclopropyloxan-4-yl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-(4-cyclopropyloxan-4-yl)prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Entacapone: A catechol-O-methyltransferase (COMT) inhibitor with a similar amide structure.

    PF-06672131: An EGFR kinase inhibitor with a related amide group.

Uniqueness

N-(4-cyclopropyloxan-4-yl)prop-2-enamide is unique due to its cyclopropyloxan ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(4-cyclopropyloxan-4-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-2-10(13)12-11(9-3-4-9)5-7-14-8-6-11/h2,9H,1,3-8H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVMXHVNTLQLPIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1(CCOCC1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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